molecular formula C10H9N5 B2989128 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine CAS No. 1247848-33-4

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

Cat. No.: B2989128
CAS No.: 1247848-33-4
M. Wt: 199.217
InChI Key: HOIYZFFSFRFCCK-UHFFFAOYSA-N
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Description

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is a compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group, a prop-2-yn-1-yl group, and an amine group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with propargyl bromide to form the intermediate 1-phenyl-1H-tetrazole. This intermediate is then reacted with propargylamine under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at a temperature of 25-30°C for 4-5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of recyclable catalysts, such as zinc oxide nanoparticles, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase-1 (LSD-1), leading to the modulation of neurotransmitter levels and epigenetic regulation . The propargyl group in the compound is crucial for its activity, as it can form covalent bonds with the active sites of these enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the propargyl group further enhances its potential as a pharmacophore for designing enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

1-phenyl-N-prop-2-ynyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-2-8-11-10-12-13-14-15(10)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIYZFFSFRFCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247848-33-4
Record name 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine
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